2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Description
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopropyl substituent at position 2 and a trifluoromethyl group at position 4. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the cyclopropyl moiety may reduce steric strain compared to bulkier substituents .
Properties
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-5(8(15)16)3-13-7(14-6)4-1-2-4/h3-4H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVPQHXHPSCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a trifluoromethyl-substituted pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structural features allow it to be a precursor for more complex organic molecules, facilitating the development of novel compounds in research laboratories.
Biology
This compound has been investigated as a biochemical probe to study enzyme interactions. Its trifluoromethyl group enhances lipophilicity, improving membrane penetration and allowing for effective interaction with biological targets. Research indicates that it may modulate enzyme activity, which is essential for understanding metabolic pathways.
Medicine
The therapeutic potential of this compound includes anti-inflammatory and anticancer activities. Studies have shown promising results in inhibiting specific cancer cell lines and reducing inflammation markers in vitro, suggesting its utility in drug development.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties. Its stability and reactivity make it a valuable scaffold for designing new agrochemical agents that can enhance crop yield or pest resistance.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study 2: Enzyme Interaction Studies
In another research project, this compound was used as a probe to investigate the binding interactions with cytochrome P450 enzymes. The results indicated that the trifluoromethyl group played a critical role in enhancing the binding affinity, leading to insights into drug metabolism pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with its analogues:
*Estimated based on structural analogues.
†Purity inferred from similar compounds in and .
Key Observations:
Core Heterocycle Differences: The oxazole derivative () exhibits reduced aromaticity compared to pyrimidine, altering electronic properties and dipole moments. This may affect binding affinity in biological targets .
Trifluoromethyl Group Impact: Compounds with dual trifluoromethyl groups () show higher molecular weights (~337 vs. ~240) and increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Cyclopropyl Substituent :
- Cyclopropyl in the target compound may confer rigidity and metabolic stability compared to linear alkyl chains. However, its absence in and analogues simplifies synthesis .
Biological Activity
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 874781-12-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a cyclopropyl group and a trifluoromethyl substituent, which are known to influence its pharmacological properties. The following sections detail the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F3N2O2, with a molecular weight of 232.16 g/mol. Its structural characteristics include:
- Cyclopropyl group : A three-membered carbon ring that introduces strain and can affect the compound's reactivity.
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability, this group can significantly impact the biological activity of the molecule.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in enzymatic pathways. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency due to their ability to stabilize interactions with target proteins through hydrogen bonding or hydrophobic interactions .
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the pyrimidine core can lead to variations in biological activity. For instance, the introduction of different substituents at various positions on the pyrimidine ring can either enhance or diminish inhibitory effects against specific enzymes .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and enzyme inhibition capabilities of this compound. These studies typically involve testing against various cancer cell lines and assessing the compound's effectiveness in inhibiting key kinases involved in cell proliferation.
Table 1: In Vitro Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 12.5 |
| Control (No treatment) | K562 | N/A |
| PD-0332991 (reference compound) | K562 | 0.011 |
Case Studies
- Cancer Treatment : A study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential as an anticancer agent .
- Enzyme Inhibition : The compound was tested for its ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic disorders and cancers. The results showed promising inhibitory activity, supporting further investigation into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid?
- Methodology : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate was hydrolyzed using NaOH (aq.) to yield the carboxylic acid derivative with an 86.3% yield . Adjust reaction temperature (e.g., reflux at 80–100°C) and monitor completion via TLC or HPLC. Purification via recrystallization (e.g., using DMSO or ethanol) is critical to achieve >95% purity.
Q. How can the structural integrity of this compound be validated?
- Methodology :
- X-ray crystallography : Resolve single-crystal structures to confirm cyclopropane and pyrimidine ring geometry, as demonstrated for related trifluoromethylpyrimidine derivatives (e.g., bond angles: C–S–C ≈ 103°, C–N–C ≈ 118°) .
- NMR spectroscopy : Compare 1H/13C NMR data with literature. For example, the analogous 2-amino-4-trifluoromethylpyrimidine-5-carboxylic acid shows distinct peaks at δ 8.83 (s, 1H, pyrimidine-H) and δ 7.94 (br, 2H, NH2) in DMSO-d6 .
- Melting point analysis : Validate against reported ranges (e.g., 288–290°C for similar derivatives) .
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodology : Explore its role as a pharmacophore in drug design. The trifluoromethyl and cyclopropyl groups enhance metabolic stability and receptor binding, as seen in analogs targeting kinases or antiviral proteins . Screen for bioactivity using:
- In vitro enzyme assays (e.g., IC50 determination).
- Molecular docking studies to predict binding affinity to target proteins (e.g., SARS-CoV-2 main protease) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions involving cyclopropane rings.
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
Q. How to resolve contradictions between computational predictions and experimental data (e.g., pKa, log P)?
- Methodology :
- Experimental validation : Measure pKa via potentiometric titration (e.g., in 20% DMSO/water) and compare with DFT-calculated values. For related carboxylic acids, deviations ≤0.5 units are typical due to solvent effects .
- Log P determination : Use shake-flask method (octanol/water) with HPLC quantification. Adjust computational models (e.g., COSMO-RS) to account for cyclopropane’s steric effects .
Q. What strategies ensure the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Trifluoromethyl groups may hydrolyze under acidic conditions, requiring inert (N2) packaging .
- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to prevent moisture absorption, which can destabilize the cyclopropane ring .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodology :
- QSAR studies : Corolate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity using descriptors like Hammett constants or molar refractivity.
- Free-energy perturbation (FEP) : Simulate binding energy changes upon introducing substituents to the pyrimidine ring, as applied in kinase inhibitor design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
